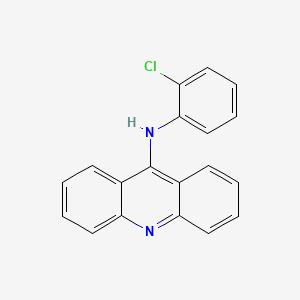
N-(2-chlorophenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. Acridine derivatives are known for their biological activities, including anticancer, antimicrobial, and antiviral properties . The compound this compound is of particular interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of N-(2-chlorophenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final product can be obtained through a microwave-assisted reaction with artemisinin analogues in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-chlorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and dimethylformamide, as well as catalysts such as potassium carbonate and potassium iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-chlorophenyl)acridin-9-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows the compound to insert itself between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription processes . This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication, ultimately resulting in cell death .
Comparison with Similar Compounds
N-(2-chlorophenyl)acridin-9-amine can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other acridine derivatives .
Properties
Molecular Formula |
C19H13ClN2 |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13ClN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22) |
InChI Key |
JWJNRFPYXGTVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















